Molecular Weight Differentiation: 2-Oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide (289.31 Da) versus N-Ethyl-2-oxo-N-phenyl Analog (317.36 Da)
The molecular weight of 2-oxo-N-phenyl-1,3-dihydrobenzimidazole-5-sulfonamide is 289.31 g/mol (C13H11N3O3S), which is 28.05 Da lower than that of its closest commercially indexed analog, N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide (C15H15N3O3S, MW 317.36 g/mol) . This mass difference arises from the absence of an ethyl group on the sulfonamide nitrogen. At a molecular weight of 289.31 Da, the target compound falls within the favorable range (MW < 500) for compliance with Lipinski's Rule of Five, and its lower mass relative to the N-ethyl congener offers advantages in ligand efficiency metrics (binding energy per atom) during fragment-based or lead-optimization campaigns.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 289.31 g/mol (C13H11N3O3S) |
| Comparator Or Baseline | N-ethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide: 317.36 g/mol (C15H15N3O3S) |
| Quantified Difference | 28.05 Da (8.8% lower mass for target) |
| Conditions | Calculated from molecular formula; ChemSpider ID 2228541 (comparator) vs. Chemsrc CAS 708239-87-6 entry (target) |
Why This Matters
A lower molecular weight within a congeneric series generally correlates with improved membrane permeability and oral bioavailability potential, making the target compound a more attractive starting point for medicinal chemistry optimization than its heavier N-alkyl analogs.
